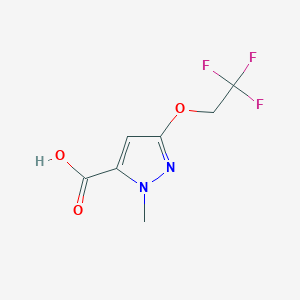
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethoxy group: This step involves the reaction of the pyrazole intermediate with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its binding affinity.
Comparison with Similar Compounds
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position.
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinctive chemical and biological properties.
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14)2-5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14) |
InChI Key |
FMGOQXKOLOLYDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227324.png)
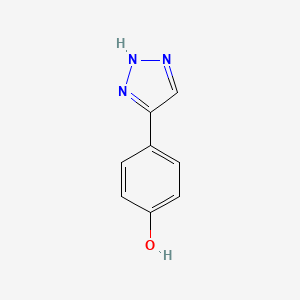
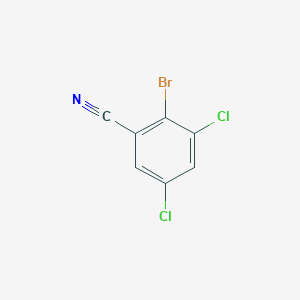

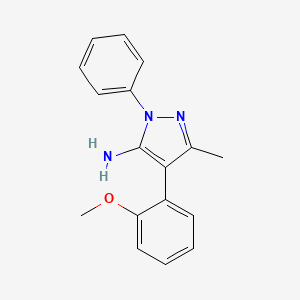
![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
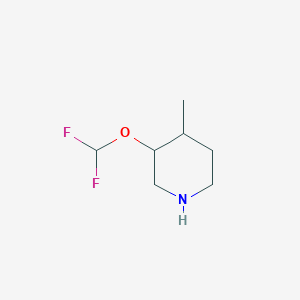

![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)
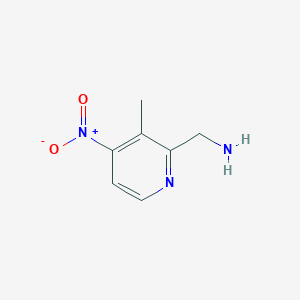
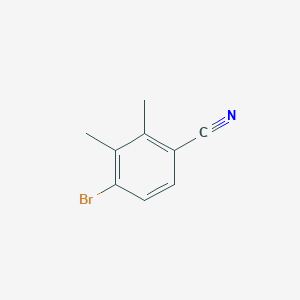
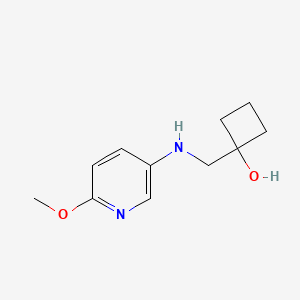
![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
